Enantiomeric Purity: (R) vs. Racemate
The (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide compound is a single, defined (R)-enantiomer, in contrast to the commonly available racemic mixture, 3-amino-N,N-dimethylpiperidine-1-sulfonamide . The procurement of the (3R)-enantiomer ensures a single stereochemical entity, eliminating the ambiguity of a 50:50 mixture of enantiomers which may exhibit divergent biological activities. This stereochemical purity is a quantifiable differentiator, as it guarantees a 100% presence of the desired (R)-configuration at the chiral center, compared to only 50% in the racemate .
| Evidence Dimension | Enantiomeric purity |
|---|---|
| Target Compound Data | >98% (R)-enantiomer |
| Comparator Or Baseline | Racemic mixture (50% (R), 50% (S)) |
| Quantified Difference | Minimum 96% higher proportion of (R)-enantiomer |
| Conditions | Based on vendor purity specifications (e.g., Chemscene, MolCore) and fundamental stereochemistry principles. |
Why This Matters
Ensures consistent, interpretable results in chiral synthesis and SAR studies, eliminating the confounding variable of an opposite enantiomer.
